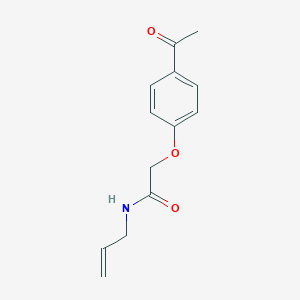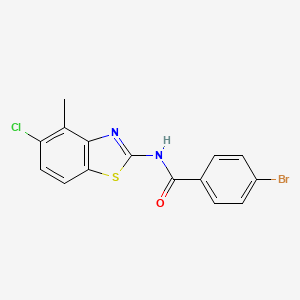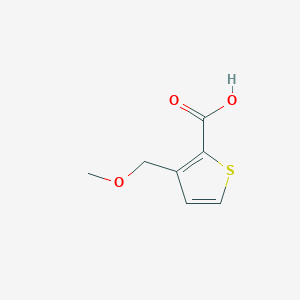
1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The unique structure of this compound, which includes a quinazolinone core and a urea linkage, contributes to its diverse chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides.
Introduction of the Urea Linkage: The urea linkage is introduced by reacting the quinazolinone intermediate with an appropriate isocyanate or carbodiimide in the presence of a base such as triethylamine.
Substitution Reactions: The final step involves the substitution of the phenyl group with a methyl group at the 3-position, which can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea linkage can be modified with different nucleophiles such as amines or thiols, leading to the formation of various substituted urea derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases. Its unique structure allows for the modulation of biological activity through structural modifications.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.
Comparación Con Compuestos Similares
1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea can be compared with other quinazolinone derivatives, such as:
1-(3-Methylphenyl)-3-(2-oxoquinazolin-4-yl)urea: Lacks the propan-2-yl group, which may affect its biological activity and chemical properties.
1-(3-Methylphenyl)-3-(2-oxo-3-ethylquinazolin-4-yl)urea: Contains an ethyl group instead of a propan-2-yl group, which may result in different pharmacokinetic and pharmacodynamic properties.
1-(3-Methylphenyl)-3-(2-oxo-3-methylquinazolin-4-yl)urea: Contains a methyl group instead of a propan-2-yl group, which may influence its solubility and stability.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12(2)23-17(15-9-4-5-10-16(15)21-19(23)25)22-18(24)20-14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H2,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMGYKDJXYTELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2409759.png)
![1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2409761.png)
![2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol](/img/structure/B2409762.png)





![N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2409774.png)
![Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2409776.png)



